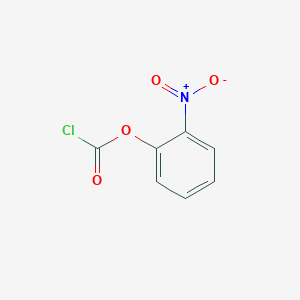

2-Chloro-6-nitrobenzoyl chloride

概要

説明

2-Chloro-6-nitrobenzoyl chloride is an organic compound used as an intermediate for the synthesis of benzamidazoles . It appears as pale yellow crystals and is insoluble in water .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves trichloroisocyanuric acid, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide at 40 °C for 12 hours. The second step involves triethylamine and bis (trichloromethyl) carbonate in 1,2-dichloro-ethane at 60 °C for 4 hours .Molecular Structure Analysis

The molecular formula of this compound is C7H3Cl2NO3. It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .Chemical Reactions Analysis

2-Nitrobenzyl chloride reacts with N-methyldiethanolamine and further reaction of the resulting quaternary diol with thionyl chloride at room temperature yields nitrobenzyl mustard quaternary salts .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point range of 44-48 °C . It has a boiling point of 127-133 °C at 13 hPa . The compound is insoluble in water but soluble in ethanol .科学的研究の応用

Synthesis of Organic Compounds

2-Chloro-6-nitrobenzoyl chloride is used in synthesizing a variety of organic compounds. For instance, it has been involved in the synthesis of benzoxazoles, a class of compounds with potential applications in pharmaceuticals (Ünver et al., 2002). Additionally, it has been used to create iminocarbene ligands for palladium(II) complexes, which are significant in catalysis and organic synthesis (Frøseth et al., 2003).

Role in Analytical Chemistry

This chemical also finds applications in analytical chemistry. For example, it's used in a fluorophotometric method for determining nitrate, showcasing its role in environmental and water quality analysis (Nakano et al., 1977). Moreover, it's employed in the HPLC-UV analysis of phenol and related compounds in water, indicating its importance in monitoring environmental contaminants (Higashi, 2017).

Drug and Antiviral Research

In the realm of drug discovery and antiviral research, derivatives of this compound have shown potential. For instance, its derivatives have been evaluated for antiviral properties against human cytomegalovirus and herpes simplex virus (Zou et al., 1996). Furthermore, thiocarbamide derivatives derived from it have been explored for their anticancer properties, highlighting its significance in oncological research (Pandey et al., 2019).

Development of Sensing Technologies

This chemical is instrumental in developing new sensing technologies. For example, it has been used in creating nickel(II) selective potentiometric sensors, demonstrating its utility in analytical and environmental sensing applications (Gupta et al., 2000).

作用機序

Mode of Action

Benzoyl chloride derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with the benzoyl chloride derivative, leading to the replacement of the chloride group.

Result of Action

It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that it can cause significant cellular damage upon exposure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-nitrobenzoyl chloride . For instance, its reactivity might be influenced by the pH of the environment. Furthermore, it’s recommended to be stored in a well-ventilated place and kept tightly closed , suggesting that exposure to air and light might affect its stability.

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of 2-Chloro-6-nitrobenzoyl chloride are not well-studied. Based on its structure, it can be inferred that it might participate in certain types of biochemical reactions. For instance, the presence of the chloride group suggests that it could potentially undergo nucleophilic substitution reactions .

Molecular Mechanism

It is possible that the compound could interact with biomolecules through its chloride group, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

The compound is known to be corrosive , suggesting that it may degrade or react over time.

Transport and Distribution

Given its corrosive nature , it is likely to interact with various cellular components.

特性

IUPAC Name |

2-chloro-6-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKYCVNZRDIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol](/img/structure/B3269119.png)

![2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B3269125.png)

![8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one](/img/structure/B3269135.png)

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)